4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile
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Overview
Description
4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile is a complex organic compound that features a pyrrole ring, a phenyl group, an oxadiazole ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the oxadiazole ring through cyclization reactions. For instance, the reaction of hydrazides with nitriles under acidic or basic conditions can yield oxadiazoles . The pyrrole ring can be introduced via a condensation reaction involving aniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones under specific conditions.
Reduction: The nitrile group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine can be used under controlled conditions.
Major Products
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or altering their function.
Material Science: In electronic applications, it may facilitate charge transfer or act as a conductive polymer due to its conjugated structure.
Comparison with Similar Compounds
Similar Compounds
4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b2’,3’-d]pyrrole: Similar structure with a dithieno ring instead of an oxadiazole ring.
1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole: Contains thiophene rings and is used in similar applications.
Uniqueness
4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile is unique due to its combination of a pyrrole ring, oxadiazole ring, and benzonitrile moiety, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.
Properties
IUPAC Name |
4-[[3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c21-13-15-3-9-18(10-4-15)25-14-19-22-20(23-26-19)16-5-7-17(8-6-16)24-11-1-2-12-24/h1-12H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPGWSJYRILWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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